Potassium cyclopentoxymethyltrifluoroborate
Overview
Description
Potassium cyclopentoxymethyltrifluoroborate is a boron-containing compound with the molecular formula C6H11BF3KO and a molecular weight of 206.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Potassium cyclopentoxymethyltrifluoroborate consists of a boron atom bonded to three fluorine atoms and a cyclopentoxymethyl group, with a potassium ion balancing the charge . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
Potassium cyclopentoxymethyltrifluoroborate has a molecular weight of 206.06 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
CO2 Transport and Separation
Potassium cyclopentoxymethyltrifluoroborate and related compounds have been investigated for their role in facilitating the transport of CO2. For instance, potassium tetrafluoroborate (KBF4) has been used as a carrier in polymer electrolyte membranes to improve CO2 separation performance. This improvement is attributed to the reversible interaction of dissociated potassium ions with CO2 molecules, enhancing CO2 transport (Lee & Kang, 2021).
Cross-Coupling Chemical Reactions
Potassium aryltrifluoroborates, a group that includes potassium cyclopentoxymethyltrifluoroborate, are used in cross-coupling reactions with organic chlorides in aqueous media. These reactions are important for synthesizing biphenyls and various organic compounds under phosphine-free conditions (Alacid & Nájera, 2008). Similarly, potassium alkynyltrifluoroborates have been employed in the palladium-catalyzed cross-coupling with aryl halides or triflates, offering benefits in combinatorial chemistry due to their stability and ease of storage (Molander, Katona, & Machrouhi, 2002).
Synthesis of Complex Heterocycles
Potassium alkyl- and alkoxymethyltrifluoroborates are utilized in the direct alkylation of various heteroaryls. This method is efficient for synthesizing complex substituted heterocycles, with yields up to 89% (Molander, Colombel, & Braz, 2011).
Applications in Organic Chemistry
In organic chemistry, potassium cyclopentoxymethyltrifluoroborate and related compounds are key agents in various reactions. For instance, potassium allyl- and crotyltrifluoroborates are used in reactions with N-toluenesulfonylimines to produce homoallylic amines with high yields and diastereoselectivity (Li & Batey, 2004).
Future Directions
properties
IUPAC Name |
potassium;cyclopentyloxymethyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWCYBUQMUUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1CCCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673559 | |
Record name | Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cyclopentoxymethyltrifluoroborate | |
CAS RN |
1027642-31-4 | |
Record name | Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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